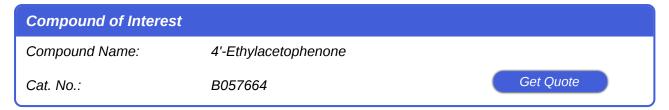


Technical Guide: Toxicological Profile of 4'-Ethylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for 4'-Ethylacetophenone (CAS No. 937-30-4). Due to a lack of extensive direct testing on 4'-Ethylacetophenone, this document relies significantly on data from structurally similar compounds, primarily its analogue 4'-methylacetophenone and the parent compound acetophenone, a practice known as read-across. This approach is a scientifically accepted method for predicting the toxicological properties of a substance. The available data suggests that 4'-Ethylacetophenone is of low acute toxicity, may be a skin and eye irritant, is not expected to be a skin sensitizer, and is not considered genotoxic.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	937-30-4	[1][2]
Molecular Formula	C10H12O	[1][2]
Molecular Weight	148.20 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2][3]
Boiling Point	239.6 °C at 760 mmHg	[2]
Melting Point	-20.6 °C	[2]
Flash Point	90 °C (closed cup)	[4]
Density	0.993 g/mL at 25 °C	
Solubility	Sparingly soluble in water; soluble in alcohol and chloroform.	[2]

Toxicological Data Acute Toxicity

No specific acute toxicity studies have been identified for **4'-Ethylacetophenone**.[5] Data from structural analogues are used for assessment.



Endpoint	Species	Route	Value	Read- Across Compound	Reference
LD50	Rat	Oral	1400 mg/kg	4'- Methylacetop henone	
LD50	Rabbit	Dermal	> 2000 mg/kg	4'- Methylacetop henone	
LD50	Rat	Oral	815 mg/kg	Acetophenon e	[6]
LD50	Rabbit	Dermal	15,900 μL/kg	Acetophenon e	

Irritation and Sensitization

- Skin Irritation: 4'-Ethylacetophenone is classified as a potential skin irritant based on GHS classifications.
- Eye Irritation: It is also considered a potential eye irritant.
- Skin Sensitization: No skin sensitization reactions were observed in a human maximization test with the analogue 4'-methylacetophenone.[7] Read-across data from acetophenone also indicates a lack of sensitization potential.[7][8]

Repeated Dose Toxicity

Direct studies on **4'-Ethylacetophenone** are not available. The assessment for its analogue, 4'-methylacetophenone, utilizes a read-across to acetophenone and the Threshold of Toxicological Concern (TTC) approach.[9] A No-Observed-Adverse-Effect-Level (NOAEL) of 250 mg/kg/day has been identified for acetophenone in a 90-day rat study, based on changes in body weight at higher doses.[10]

Genotoxicity



Based on read-across data from 4'-methylacetophenone, **4'-Ethylacetophenone** is not considered to be genotoxic.[7][8]

Assay	System	Guideline	Result	Read- Across Compound	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	OECD 471	Negative	4'- Methylacetop henone	[7]
In Vitro Micronucleus Test	Human Lymphocytes	OECD 487	Negative	4'- Methylacetop henone	[9][11]

Carcinogenicity

No carcinogenicity studies have been performed on **4'-Ethylacetophenone**. Safety data sheets indicate that it is not listed as a carcinogen by major regulatory agencies.[5] The parent compound, acetophenone, is classified by the EPA as Group D, not classifiable as to human carcinogenicity.[4]

Metabolism and Toxicological Pathways Metabolism

No specific metabolism studies for **4'-Ethylacetophenone** were identified. However, the metabolism of the parent compound, acetophenone, is well-documented and serves as a suitable model. Acetophenone is primarily metabolized in the liver. A key pathway involves the reduction of the ketone group to form an alcohol, followed by conjugation reactions (glucuronidation and sulfation) to facilitate excretion. A smaller fraction can undergo oxidation by cytochrome P450 enzymes.





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Caption: Proposed metabolic pathway for **4'-Ethylacetophenone** based on acetophenone metabolism.

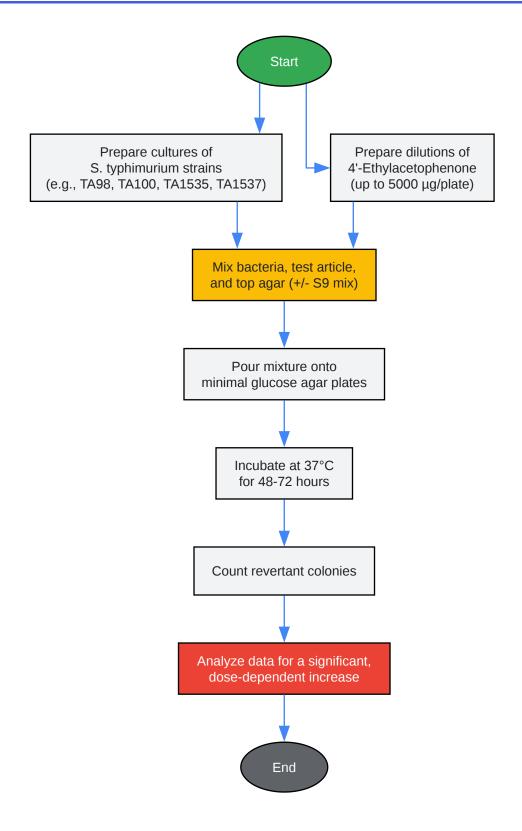
Experimental Protocols

The following are generalized protocols for key toxicological assays, based on the OECD guidelines referenced in the safety assessments of analogue compounds.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.





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Caption: Workflow for the Ames Test (OECD 471).

Methodology:

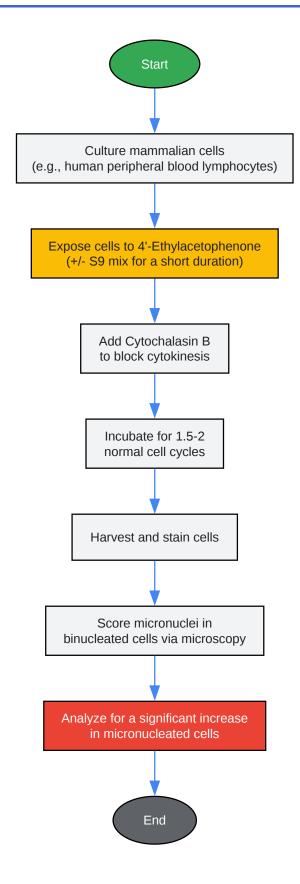


- Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[7]
 [8]
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[7]
- Procedure: The bacterial culture, test substance at various concentrations (for 4'-methylacetophenone, up to 5000
 μ g/plate), and molten top agar are mixed.[7][8] This mixture is poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (bacteria that have mutated back to a state
 where they can synthesize their own histidine or tryptophan) is counted. A substance is
 considered mutagenic if it causes a dose-dependent increase in the number of revertant
 colonies compared to the negative control.[12]

In Vitro Mammalian Cell Micronucleus Test - Based on OECD 487

This assay detects damage to chromosomes or the mitotic apparatus.





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